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Phosphatidylinositol-4-phosphate

Phosphoinositide binding PH domain Protein-lipid interaction

Choose PI4P for reliable Golgi and plasma membrane signaling studies. Unlike generic phosphoinositide alternatives, it serves as the obligate substrate for PIP5K isoforms to generate PI(4,5)P2, ensuring metabolic pathway fidelity. It provides 1.7- to 1.9-fold higher PH domain binding affinity than PI3P or PI5P, delivering superior signal-to-noise ratios in lipid overlay and SPR assays. As the 20- to 30-fold better substrate for PLC, PI4P is essential for accurate DAG signaling studies. Supplied with verified purity (≥98%), ideal for isoform-specific kinetic characterization and trafficking research.

Molecular Formula C46H82O16P2
Molecular Weight 953.1 g/mol
Cat. No. B1241899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylinositol-4-phosphate
Synonyms1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate
phosphatidylinositol 4-monophosphate
phosphatidylinositol 4-phosphate
phosphatidylinositol-4-phosphate
PI4P compound
PtdINS4P
Molecular FormulaC46H82O16P2
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1
InChIKeyWSLBJQQQZZTFBA-MLUQOLBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatidylinositol-4-Phosphate Procurement Guide: PI4P as a Defined Lipid Kinase Substrate and Signaling Precursor


Phosphatidylinositol-4-phosphate (PI4P) is a monophosphorylated phosphoinositide lipid that constitutes approximately 5% of cellular phosphoinositides and serves as the direct biosynthetic precursor to phosphatidylinositol-4,5-bisphosphate [PI(4,5)P2] [1]. Unlike its structural isomer phosphatidylinositol-3-phosphate (PI3P), which localizes predominantly to endosomal compartments, PI4P is highly enriched at the Golgi apparatus and the plasma membrane, where it functions as a spatially restricted signaling platform and a substrate for lipid kinases [2]. Its role as a substrate for PI4-kinases and PIP5Ks distinguishes it from other phosphoinositide monophosphates in both metabolic pathway positioning and biological function.

Why Generic Phosphoinositide Substitution Fails: Critical Differences Between PI4P and Its Structural Isomers


Generic substitution among phosphoinositide monophosphates is not scientifically valid due to fundamental differences in subcellular compartmentalization, protein recognition specificity, and metabolic fate. PI4P is primarily localized to the Golgi apparatus and plasma membrane, whereas PI3P is confined to early endosomes, and PI5P exhibits distinct nuclear and cytosolic distributions [1]. These spatial differences are reinforced by selective recognition by effector proteins: PI4P binds distinct PH domain-containing proteins such as FAPP1 and OSBP, while PI3P is recognized by FYVE and PX domain-containing proteins [2]. Furthermore, PI4P serves as the obligate substrate for PIP5K enzymes to generate PI(4,5)P2, a role that PI3P and PI5P cannot fulfill due to kinase substrate specificity constraints. Consequently, experimental systems designed to probe PI4P-dependent pathways cannot be reliably substituted with other phosphoinositide species without introducing confounding variables.

Quantitative Differentiation Evidence for Phosphatidylinositol-4-Phosphate in Biochemical and Cellular Assays


PI4P Exhibits Significantly Higher Binding Affinity for PH Domains than PI3P and PI5P

In a comparative binding assay using recombinant PH domains, PI4P demonstrates a dissociation constant (Kd) of 25.3 ± 0.5 nM, which is 1.7-fold lower (indicating higher affinity) than the Kd for PI3P (42.1 ± 13.7 nM) and 1.9-fold lower than the Kd for PI5P (47.4 ± 5.4 nM) [1]. The addition of phosphatidylserine (PS) further enhances PI4P binding affinity to 20.9 ± 3.2 nM, whereas PS has minimal effect on PI3P binding (Kd remains 43.3 ± 8.5 nM).

Phosphoinositide binding PH domain Protein-lipid interaction

PI4P Acyl Chain Composition Critically Modulates PIP5K Substrate Affinity

The kinetic parameters of PI4P as a substrate for PIP5K isoforms exhibit marked dependence on acyl chain composition. For PIP5Kα and PIP5Kγ isoforms, 1-stearoyl-2-oleoyl PtdIns4P demonstrates a substantially lower Km compared to 1-stearoyl-2-arachidonoyl PtdIns4P, making it the kinetically favored substrate under physiological conditions [1]. Fully saturated dipalmitoyl-PtdIns4P is a poor substrate for all three PIP5K isoforms, with Vmax values significantly reduced compared to unsaturated species.

Lipid kinase assay Acyl chain selectivity Enzyme kinetics

PI4P Serves as a Preferred Substrate for Phospholipase C Over Non-4-Phosphorylated Analogues

In kinetic assays using short-chain phosphorothiolate analogues to eliminate micelle artifacts, substrates phosphorylated at the inositol 4-position (analogues of PI-4-P and PI-4,5-P2) were cleaved by phospholipase C (PLC) with approximately 20- to 30-fold higher activity than 4-nonphosphorylated substrates (analogues of PI-5-P and PI) [1]. Despite similar binding affinities across all substrate types, the 4-phosphate group specifically contributes to catalytic turnover rather than substrate binding.

Phospholipase C Substrate specificity Signal transduction

PI4P Displays Distinct Subcellular Distribution Compared to PI3P and PI5P

Quantitative mass spectrometry and fluorescence imaging studies demonstrate that PI4P is predominantly localized to the Golgi apparatus and plasma membrane (PM), with the highest concentration at the PM, intermediate levels in post-Golgi/endosomal compartments, and lowest in the Golgi [1]. In contrast, PI3P is the signature phosphoinositide of the early endosomal compartment [2], while PI5P exhibits a distinct nuclear and cytosolic distribution. At the plasma membrane, PI4P is far more abundant than its isomers PI3P and PI5P, which can be biochemically enriched prior to analysis [1].

Subcellular localization Lipidomics Membrane trafficking

PI4P Functions as a pH Biosensor at the Trans-Golgi Network

At the yeast trans-Golgi network (TGN), binding of pleckstrin homology (PH) domains to PI4P is dependent on intracellular pH, indicating that PI4P acts as a pH biosensor [1]. This pH-sensing capability governs protein sorting at the TGN, likely by regulating sterol transfer by Osh1, a member of the conserved oxysterol-binding protein (OSBP) family [2]. This functional property is not shared by PI3P or PI5P, which lack this pH-dependent regulatory role in Golgi trafficking.

pH sensing Golgi trafficking Cargo sorting

Optimal Research Applications for Phosphatidylinositol-4-Phosphate Based on Quantitative Differentiation


PIP5K Enzyme Kinetics and Acyl Chain Selectivity Studies

PI4P is the sole physiologically relevant substrate for PIP5K isoforms. As demonstrated by Shulga et al. [1], the acyl chain composition of PI4P profoundly influences both Km and Vmax across PIP5K α, β, and γ isoforms. For accurate kinetic characterization, researchers should select PI4P molecular species with unsaturated acyl chains (e.g., 1-stearoyl-2-oleoyl or 1-stearoyl-2-arachidonoyl) rather than saturated forms, as the latter are poor substrates. The γ isoform exhibits the highest degree of acyl chain discrimination, making appropriate PI4P species selection critical for isoform-specific studies.

PH Domain-Lipid Binding Assays and Membrane Recruitment Studies

The 1.7- to 1.9-fold higher binding affinity of PI4P for PH domains compared to PI3P and PI5P [2] establishes PI4P as the preferred ligand for PH domain characterization. In protein-lipid overlay assays, lipid pull-downs, and surface plasmon resonance (SPR) binding studies, PI4P provides superior signal-to-noise ratios and more reliable quantitative binding parameters. The enhanced affinity is particularly pronounced in the presence of phosphatidylserine, which further reduces the Kd of PI4P to 20.9 nM while minimally affecting PI3P binding.

Phospholipase C Activity Assays and Signal Transduction Pathway Analysis

For PLC activity assays, PI4P serves as a 20- to 30-fold better substrate than 4-nonphosphorylated phosphoinositides [3]. This quantitative advantage makes PI4P the appropriate choice for studying PLC-dependent signaling pathways, particularly in cardiac hypertrophy models where perinuclear PI4P hydrolysis by PLCε generates diacylglycerol (DAG) to activate nuclear PKD [4]. Using PI5P or unphosphorylated PI would severely underestimate PLC activity and may obscure biologically relevant signaling events.

Golgi-to-Plasma Membrane Trafficking and Non-Vesicular Lipid Transport

The unique enrichment of PI4P at the Golgi apparatus and plasma membrane [5], coupled with its pH-sensing function at the TGN [6], positions PI4P as an essential tool for studying anterograde trafficking, cargo sorting, and OSBP-mediated sterol/PI4P exchange. PI4P is the only phosphoinositide monophosphate that supports this suite of Golgi- and PM-localized functions. Substitution with PI3P (endosomal) or PI5P (nuclear/cytosolic) would misrepresent the subcellular context of these trafficking events.

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